molecular formula C15H23N3O3S B5855380 N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5855380
M. Wt: 325.4 g/mol
InChI Key: IJFWITFOHZBLJK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DAPS, is a chemical compound that has been widely studied in the field of biochemistry and pharmacology. DAPS is a sulfonamide derivative that has been shown to have various biological activities, including the inhibition of carbonic anhydrase and the modulation of neurotransmitter release.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of carbonic anhydrase, which reduces the production of aqueous humor in the eye and helps to reduce intraocular pressure. Additionally, this compound has been shown to modulate the release of neurotransmitters, including dopamine and GABA, which may help to reduce seizure activity and improve motor function in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the modulation of neurotransmitter release, and the reduction of intraocular pressure. Additionally, this compound has been shown to have neuroprotective effects, which may help to slow the progression of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of research is the development of novel this compound analogs that have improved pharmacological properties, such as increased potency or selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.

Synthesis Methods

N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with N,N-dimethylpropylamine in the presence of a base. Other methods include the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with N,N-dimethylpropylamine hydrochloride in the presence of a base, or the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with N,N-dimethylpropylamine in the presence of a solvent.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including glaucoma, epilepsy, and Parkinson's disease. In glaucoma, this compound has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase, which is an enzyme that plays a key role in the production of aqueous humor. In epilepsy, this compound has been shown to modulate the release of neurotransmitters, which may help to reduce seizure activity. In Parkinson's disease, this compound has been shown to have neuroprotective effects, which may help to slow the progression of the disease.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-17(2)11-4-10-16-22(20,21)14-8-6-13(7-9-14)18-12-3-5-15(18)19/h6-9,16H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFWITFOHZBLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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